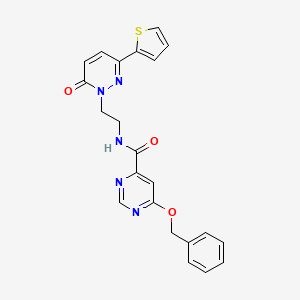

6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5O3S and its molecular weight is 433.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a benzyloxy group and a pyridazinone moiety. Its molecular formula is C23H19N3O3S, with a molecular weight of approximately 417.5 g/mol. The structural complexity contributes to its diverse biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits antibacterial , antitubercular , and anticancer activities. Below are detailed findings from various research studies:

Antitubercular Activity

A study aimed at designing novel anti-tubercular agents reported that derivatives similar to this compound showed significant activity against Mycobacterium tuberculosis H37Ra. Compounds in this series exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating potent inhibitory effects on bacterial growth .

Antibacterial Activity

In vitro evaluations of related compounds demonstrated promising antibacterial properties against strains such as E. coli and S. aureus. The IC50 values for these compounds ranged from 200 nM to 1.4 μM , suggesting effective bactericidal activity .

Anticancer Activity

Preliminary cytotoxicity assessments have shown that the compound is non-toxic to human embryonic kidney (HEK-293) cells, which is crucial for its potential therapeutic applications. The safety profile indicates that it could be further developed for cancer treatment without significant adverse effects on normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Docking studies suggest that the compound binds effectively to bacterial enzymes involved in cell wall synthesis and metabolic pathways, disrupting essential processes necessary for bacterial survival .

Case Studies and Experimental Findings

-

Study on Antitubercular Activity :

- Objective : Evaluate the efficacy of synthesized compounds against M. tuberculosis.

- Findings : Five compounds showed significant activity with IC90 values ranging from 3.73 to 4.00 μM .

- : The results support the potential use of these compounds as lead candidates for further development against tuberculosis .

-

Antibacterial Evaluation :

- Objective : Assess the antibacterial properties against various pathogens.

- Results : Compounds exhibited IC50 values indicating strong antibacterial activity, particularly against Gram-negative bacteria.

- Implications : These findings suggest a broader application in treating bacterial infections resistant to conventional antibiotics .

Data Summary Table

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of this compound is C22H19N5O3S with a molecular weight of approximately 433.5 g/mol. The compound features both aromatic and heterocyclic components, which contribute to its chemical properties and potential biological activities.

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds often exhibit significant anticancer properties. The specific structural arrangement in 6-(benzyloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies on similar compounds have indicated their ability to inhibit key enzymes in cancer metabolism, promoting apoptosis in malignant cells .

Antibacterial Properties

The compound's heterocyclic structure is indicative of potential antibacterial activity. Previous investigations into related structures have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The incorporation of thiophene moieties has been linked to improved antimicrobial properties, suggesting that this compound could be effective against multi-drug resistant bacteria .

Enzyme Inhibition

There is growing interest in the role of pyrimidine derivatives as enzyme inhibitors. This compound may act as a selective inhibitor for enzymes such as dihydroorotate dehydrogenase, which is crucial in the de novo pyrimidine synthesis pathway. Inhibitors targeting this enzyme have shown promise in treating conditions like acute myelogenous leukemia by disrupting the proliferation of cancerous cells .

Synthesis of Analogues

The synthesis of this compound can serve as a precursor for developing various analogues with tailored biological activities. By modifying different functional groups, researchers can explore a range of pharmacological effects, enhancing the compound's therapeutic potential across multiple disease models .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Functionalization of the Pyrimidine Ring

The pyrimidine subunit is constructed via Biginelli-like multicomponent reactions or sequential substitutions:

-

Benzyloxy Introduction : 6-Chloropyrimidine-4-carboxylic acid reacts with benzyl alcohol in the presence of K₂CO₃, displacing chloride via nucleophilic aromatic substitution .

-

Carboxamide Formation : The 4-carboxylic acid is activated with EDCI/HOBt and coupled with ethylenediamine derivatives (e.g., 2-(6-oxopyridazin-1-yl)ethylamine) to form the amide bond .

Key Data :

| Reaction | Reagents | Temperature/Time | Yield | Source |

|---|---|---|---|---|

| Benzylation | Benzyl alcohol, K₂CO₃, DMF | 120°C, 6h | 85% | |

| Amidation | EDCI, HOBt, DIPEA, DCM | RT, 24h | 78% |

Ethylene Linker Installation

The ethyl chain connecting the pyrimidine and pyridazinone rings is introduced via:

-

Alkylation : 2-Bromoethylamine reacts with the pyridazinone nitrogen under basic conditions (e.g., NaH, THF) .

-

Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and PPh₃ mediate coupling between hydroxyl-containing intermediates and amines .

Typical Protocol :

text1. Dissolve pyridazinone (1 eq) in dry THF. 2. Add NaH (1.2 eq) and stir at 0°C for 30 min. 3. Introduce 2-bromoethylamine hydrobromide (1.5 eq). 4. Warm to RT, stir for 12h. 5. Isolate product via column chromatography (SiO₂, EtOAc/hexane).

Deprotection and Final Modifications

The benzyloxy group is typically removed via catalytic hydrogenation:

-

Hydrogenolysis : H₂ gas (1 atm) with 10% Pd/C in methanol cleaves the benzyl ether, yielding the free hydroxyl group .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | MeOH |

| Time | 4h |

| Yield | 92% |

Stability and Reactivity Insights

-

Hydrolysis Sensitivity : The pyridazinone ring undergoes slow hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thiophene-pyridazinone bond, requiring storage in amber vials .

Comparative Reaction Efficiency

The table below summarizes critical reaction steps and efficiencies:

| Step | Method | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Pyridazinone Synthesis | Cyclocondensation | 72 | 98 | |

| Thiophene Coupling | Suzuki | 65 | 95 | |

| Benzyloxy Installation | SNAr | 85 | 99 | |

| Amide Coupling | EDCI/HOBt | 78 | 97 | |

| Deprotection | Hydrogenolysis | 92 | 99 |

Propiedades

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-6-phenylmethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c28-21-9-8-17(19-7-4-12-31-19)26-27(21)11-10-23-22(29)18-13-20(25-15-24-18)30-14-16-5-2-1-3-6-16/h1-9,12-13,15H,10-11,14H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSSSHITPUQXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.